molecular formula C₂₀H₃₀O₅ B1141790 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester CAS No. 521974-02-7

2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester

Cat. No.: B1141790
CAS No.: 521974-02-7
M. Wt: 350.45
InChI Key:
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Description

2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a tert-butyl ester group and a phenylmethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester typically involves multiple steps. One common method starts with the protection of hydroxyl groups using isopropylidene and benzyl groups. The reaction conditions often involve the use of solvents like methylene chloride and reagents such as pyridine and acetyl chloride. The mixture is stirred at room temperature, followed by the addition of water to separate the organic layer. The organic layer is then dried over anhydrous magnesium sulfate and distilled under reduced pressure to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert specific functional groups into simpler forms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new esters or ethers.

Scientific Research Applications

2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective.

Properties

IUPAC Name

tert-butyl 2-[(4S,6R)-2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-19(2,3)25-18(21)12-16-11-17(24-20(4,5)23-16)14-22-13-15-9-7-6-8-10-15/h6-10,16-17H,11-14H2,1-5H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZGRQGZMVLHLI-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)COCC2=CC=CC=C2)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H](C[C@@H](O1)COCC2=CC=CC=C2)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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